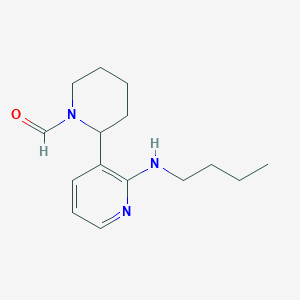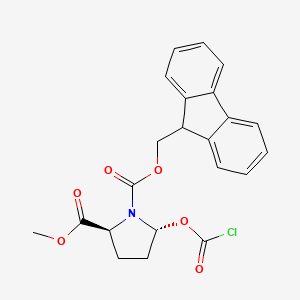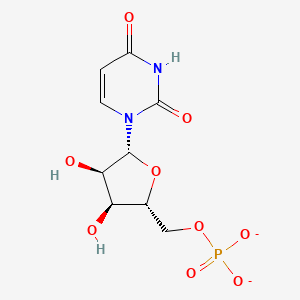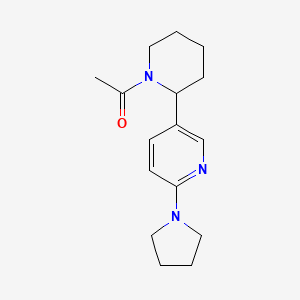
methyl (R)-2-(3-(3-hydroxybutoxy)phenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl ®-2-(3-(3-hydroxybutoxy)phenyl)acetate is an organic compound with a complex structure that includes a phenyl ring, an ester group, and a hydroxybutoxy side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl ®-2-(3-(3-hydroxybutoxy)phenyl)acetate typically involves the esterification of the corresponding acid with methanol. The reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of methyl ®-2-(3-(3-hydroxybutoxy)phenyl)acetate may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective in the synthesis of similar esters, providing a more sustainable and scalable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Methyl ®-2-(3-(3-hydroxybutoxy)phenyl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxybutoxy side chain can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Methyl ®-2-(3-(3-hydroxybutoxy)phenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl ®-2-(3-(3-hydroxybutoxy)phenyl)acetate involves its interaction with specific molecular targets, such as enzymes that catalyze ester hydrolysis. The hydroxybutoxy side chain may also play a role in its biological activity by interacting with cellular membranes or proteins.
Comparison with Similar Compounds
Similar Compounds
Methyl ®-2-(3-(3-hydroxypropoxy)phenyl)acetate: Similar structure but with a shorter hydroxyalkoxy side chain.
Methyl ®-2-(3-(3-hydroxyethoxy)phenyl)acetate: Even shorter hydroxyalkoxy side chain.
Methyl ®-2-(3-(3-hydroxybutyl)phenyl)acetate: Lacks the ether linkage in the side chain.
Uniqueness
Methyl ®-2-(3-(3-hydroxybutoxy)phenyl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the hydroxybutoxy side chain differentiates it from other similar compounds and may enhance its solubility and interaction with biological targets.
Properties
Molecular Formula |
C13H18O4 |
|---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
methyl 2-[3-[(3R)-3-hydroxybutoxy]phenyl]acetate |
InChI |
InChI=1S/C13H18O4/c1-10(14)6-7-17-12-5-3-4-11(8-12)9-13(15)16-2/h3-5,8,10,14H,6-7,9H2,1-2H3/t10-/m1/s1 |
InChI Key |
AETUZYOMOMSPRQ-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@H](CCOC1=CC=CC(=C1)CC(=O)OC)O |
Canonical SMILES |
CC(CCOC1=CC=CC(=C1)CC(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-N-[(1S)-1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B11826579.png)



![(2S,3R,4R,5S,6R)-2-(4-bromo-3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol](/img/structure/B11826600.png)

![tert-Butyl 3-(7-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinolin-1(2H)-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B11826615.png)


![(2S,3R)-2-(2-bromophenyl)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-2,3-dihydro-1H-indole-5-carbonitrile](/img/structure/B11826626.png)

![1-[(2R,4aR,7aR)-2-methyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methanamine](/img/structure/B11826631.png)


